molecular formula C7H10ClF2N3 B11823581 3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride

3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No.: B11823581
M. Wt: 209.62 g/mol
InChI Key: FEJIPLAPKAEQGC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups .

Scientific Research Applications

3-(Difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)pyridine: A simpler analog with similar difluoromethyl functionality.

    3-(Trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group, offering different chemical properties.

    3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid: Another fluorinated pyrazole derivative with distinct applications

Uniqueness

3-(Difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride is unique due to its specific pyrazolo[4,3-c]pyridine framework combined with the difluoromethyl group. This combination provides enhanced stability, biological activity, and versatility in various chemical reactions and applications .

Properties

Molecular Formula

C7H10ClF2N3

Molecular Weight

209.62 g/mol

IUPAC Name

3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride

InChI

InChI=1S/C7H9F2N3.ClH/c8-7(9)6-4-3-10-2-1-5(4)11-12-6;/h7,10H,1-3H2,(H,11,12);1H

InChI Key

FEJIPLAPKAEQGC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NN=C2C(F)F.Cl

Origin of Product

United States

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